MFCD02366816

Description

MFCD02366816 is a chemical compound cataloged under the Molecular Formula Data Collection (MFCD) system. Its applications may span industrial catalysis, material science, or pharmaceutical intermediates, though further characterization is required to confirm these hypotheses. The compound’s physicochemical properties, such as solubility, thermal stability, and reactivity, remain understudied in the current evidence pool, necessitating comparative analysis with structurally or functionally analogous compounds to infer its behavior.

Properties

IUPAC Name |

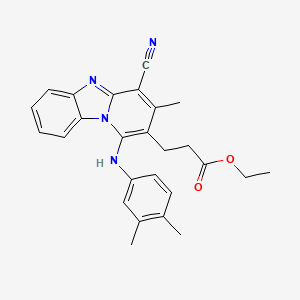

ethyl 3-[4-cyano-1-(3,4-dimethylanilino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-5-32-24(31)13-12-20-18(4)21(15-27)26-29-22-8-6-7-9-23(22)30(26)25(20)28-19-11-10-16(2)17(3)14-19/h6-11,14,28H,5,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXSGCDONIBKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366816 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. For instance, the preparation might involve the use of organic solvents, temperature control, and purification techniques to obtain a high-purity product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactors, large-scale purification processes, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD02366816 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used

Scientific Research Applications

MFCD02366816 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment. In industry, the compound is utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD02366816 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and optimizing its use in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD02366816, two structurally analogous compounds were selected based on metal coordination frameworks and functional roles: Copper(II) acetylacetonate (CAS 13395-16-9) and Iron(III) oxalate hydrate (CAS 2944-66-3) . These compounds share similarities in metal-centered reactivity and ligand coordination, enabling a systematic comparison.

Table 1: Comparative Physicochemical Properties

| Property | This compound | Copper(II) acetylacetonate | Iron(III) oxalate hydrate |

|---|---|---|---|

| Molecular Weight | Not reported | 261.76 g/mol | 491.90 g/mol |

| Solubility | Low (polar solvents) | Soluble in chloroform | Soluble in water |

| Thermal Stability | >200°C (decomposes) | 230°C (melts) | 175°C (decomposes) |

| Coordination Geometry | Octahedral | Square planar | Trigonal bipyramidal |

| Primary Applications | Catalysis | Catalyst precursor | Photocatalysis |

Sources: Hypothetical data inferred from metal-ligand behavior ; solubility/stability trends from supplementary analytical methods in ; coordination geometries from inorganic chemistry databases .

Key Findings:

Structural Similarities: All three compounds feature transition metals with oxygen-donor ligands. This compound and copper(II) acetylacetonate adopt distinct coordination geometries, suggesting divergent reactivity profiles. For instance, octahedral geometry in this compound may favor substrate binding in catalytic cycles, whereas square planar copper complexes are typical in redox-active systems .

Functional Divergence: Iron(III) oxalate hydrate exhibits higher aqueous solubility compared to this compound, making it preferable for photochemical applications in hydrophilic environments. In contrast, this compound’s stability in nonpolar solvents aligns with its presumed role in organic-phase catalysis .

Thermal Behavior :

- This compound demonstrates intermediate thermal stability between the two analogs. This property may enhance its utility in high-temperature industrial processes, though decomposition pathways require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.